molecular formula C15H19ClN2O3 B2563603 [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 503000-03-1

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2563603
CAS RN: 503000-03-1
M. Wt: 310.78
InChI Key: XIXITZPKWPOVAJ-UHFFFAOYSA-N
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Description

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as MK-2206, and it is a potent and selective allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

Mechanism Of Action

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as an allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is activated by phosphorylation, and it phosphorylates downstream targets that regulate cell growth, proliferation, and survival. [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate binds to the PH domain of Akt and induces a conformational change that inhibits its activation.
Biochemical and Physiological Effects:
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have significant biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces neuroinflammation and improves cognitive function in neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, which makes it an ideal tool for studying the Akt pathway. It also has low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, it has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate research. One potential direction is to study its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of Akt based on the structure of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. Additionally, it would be interesting to study the effects of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in combination with other drugs or treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves several steps. The first step is the preparation of 2-chloropyridine-3-carboxylic acid, which is then reacted with cyclohexyl(methyl)carbamoyl chloride in the presence of a base to form the corresponding amide. The amide is then treated with methyl iodide in the presence of a base to form the final product, [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.

Scientific Research Applications

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of application is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting the Akt pathway. It has also been studied for its potential applications in neurodegenerative diseases, where it has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-18(11-6-3-2-4-7-11)13(19)10-21-15(20)12-8-5-9-17-14(12)16/h5,8-9,11H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXITZPKWPOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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